5-(Dimethylamino)thiophene-2-carbaldehyde
Description
Significance in Organic Chemistry and Heterocyclic Compound Science
The significance of 5-(Dimethylamino)thiophene-2-carbaldehyde stems from its distinct electronic characteristics. The thiophene (B33073) ring acts as an efficient π-conjugated bridge connecting a potent electron-donating group (the dimethylamino moiety) and an electron-withdrawing group (the carbaldehyde). This "push-pull" architecture is fundamental to the design of molecules with significant nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. espublisher.combeilstein-journals.org
Thiophene derivatives, in general, are a cornerstone of heterocyclic chemistry and are integral to many pharmacologically active molecules and advanced materials. nih.gov They are found in numerous FDA-approved drugs, highlighting their role as a "privileged pharmacophore" in medicinal chemistry. cymitquimica.com The specific substitution pattern of this compound makes it an exemplary model for studying structure-property relationships in conjugated systems and a valuable building block for creating functional materials. espublisher.comnih.gov
Role as a Versatile Synthetic Intermediate for Advanced Chemical Structures
The true power of this compound lies in its utility as a versatile synthetic intermediate. The aldehyde group provides a reactive handle for a wide array of chemical transformations, allowing for the construction of more complex and advanced molecular architectures.
One of the most prominent applications is in the synthesis of push-pull chromophores . These are molecules with tailored electronic and optical properties for use in electro-optic devices. The aldehyde can undergo condensation reactions, such as the Knoevenagel condensation, with various methylene-active compounds to extend the π-conjugated system and incorporate different acceptor groups, thereby fine-tuning the molecule's absorption and emission characteristics. mdpi.com
In the field of medicinal chemistry and diagnostics, this compound serves as a precursor for sophisticated fluorescent probes. For instance, it has been used in the synthesis of optical ligands designed for the selective detection of tau protein aggregates, which are pathological hallmarks of Alzheimer's disease. nih.govdiva-portal.org The thiophene core is essential for the photophysical properties of these probes, enabling visualization of protein deposits in brain tissue. nih.govdiva-portal.org
Furthermore, its structure is foundational for creating a variety of dyes, including thiophene-based azo dyes, which have applications in textiles, data storage, and as photosensitizers. espublisher.com The reactivity of the aldehyde allows it to be incorporated into larger polymer backbones, leading to the development of conductive polymers and other functional materials for organic electronics.
Table 2: Key Reactions Involving this compound
| Reaction Type | Reagent/Partner | Product Type | Application Area |
|---|---|---|---|
| Knoevenagel Condensation | Methylene-active compounds (e.g., 2-cyanoacetic acid) | Push-pull dyes, Heterocyclic dyes mdpi.com | Organic Solar Cells, NLO Materials |
| Wittig Reaction | Phosphonium ylides | Stilbene derivatives, Extended π-systems | Organic Electronics, Dyes |
| Condensation | Amines/Hydrazines | Schiff bases, Hydrazones | Ligand Synthesis, Medicinal Chemistry |
Overview of Current and Emerging Research Trajectories
Current research continues to leverage the unique properties of this compound and its derivatives. The primary focus remains on materials science and medicinal applications, driven by the ability to precisely control the electronic and optical behavior of the resulting molecules.
Emerging research trajectories include:
High-Performance Organic Electronics: There is a growing interest in using thiophene-based building blocks to create next-generation organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic solar cells. The goal is to develop materials with improved charge transport, stability, and efficiency.
Advanced Fluorescent Probes: Research is expanding beyond Alzheimer's to develop highly specific and sensitive fluorescent sensors for other biological targets and diseases. The modular nature of syntheses starting from this compound allows for the creation of libraries of compounds to screen for specific biological interactions. nih.gov
Nonlinear Optical (NLO) Materials: The development of chromophores with large hyperpolarizability is a continuous pursuit for applications in telecommunications and data processing. The push-pull nature of this thiophene derivative makes it an ideal starting point for designing novel NLO materials with enhanced performance and thermal stability.
Chemosensors: The electron-rich nature of the thiophene ring and the potential for functionalization make its derivatives suitable candidates for chemosensors capable of detecting specific ions or molecules. mdpi.com
Market analysis predicts continued growth for the this compound market through 2030, underscoring its sustained importance and the expectation of new discoveries and applications stemming from its use. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(dimethylamino)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-8(2)7-4-3-6(5-9)10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQFJMCAGDOEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390151 | |
| Record name | 5-(dimethylamino)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24372-46-1 | |
| Record name | 5-(dimethylamino)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes
The synthesis of 5-(dimethylamino)thiophene-2-carbaldehyde and its subsequent transformation into more complex molecules can be achieved through a variety of modern synthetic methods. These routes leverage electrophilic substitution, condensation, and metal-catalyzed cross-coupling reactions to afford a diverse array of structures.
Electrophilic Formylation Approaches, including Vilsmeier Formylation
The introduction of a formyl group onto an electron-rich aromatic ring, such as a substituted thiophene (B33073), is commonly achieved through electrophilic formylation. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. organic-chemistry.orgnumberanalytics.com
The dimethylamino group at the 5-position of the thiophene ring is a strong activating group, directing electrophilic substitution to the vacant 2-position. The reaction mechanism involves the attack of the electron-rich thiophene ring on the electrophilic chloroiminium ion (the Vilsmeier reagent), leading to the formation of a sigma complex. Subsequent loss of a proton and hydrolysis of the resulting iminium salt during workup yields the desired this compound. numberanalytics.com This method is efficient and generally proceeds under mild conditions. ijpcbs.com
Table 1: Vilsmeier-Haack Formylation of N,N-dimethyl-2-thienylamine
| Reactant | Reagents | Product | Typical Conditions |
|---|---|---|---|
| N,N-dimethyl-2-thienylamine | POCl₃, DMF | This compound | Stirring at 0°C to room temperature, followed by heating. ijpcbs.comrsc.org |
Condensation Reactions with Diverse Reagents
The aldehyde functionality of this compound makes it an excellent substrate for various condensation reactions, allowing for the extension of its carbon skeleton and the formation of new carbon-carbon and carbon-nitrogen double bonds.
A prominent example is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. organic-chemistry.org This reaction is typically catalyzed by a weak base and results in the formation of α,β-unsaturated compounds. tue.nl These products are valuable intermediates in the synthesis of various heterocyclic and carbocyclic systems.
Furthermore, this compound readily undergoes condensation with primary amines to form Schiff bases (imines). orientjchem.orgijfans.org These Schiff bases and their metal complexes are of interest for their potential biological activities and can also serve as monomers for polymerization. ijfans.org
Table 2: Condensation Reactions of this compound
| Reaction Type | Co-reactant | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile) | Basic catalyst (e.g., piperidine, triethylamine) sphinxsai.com | 2-(5-(dimethylamino)thiophen-2-yl)methylene)malononitrile derivatives |
| Schiff Base Formation | Primary Amines (e.g., Aniline) | Acid catalyst (e.g., H₂SO₄), Ethanol orientjchem.org | N-(5-(dimethylamino)thiophen-2-yl)methylene)aniline derivatives |
Palladium-Catalyzed Cross-Coupling Strategies, including Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds. mdpi.comnih.gov While not a direct route to this compound itself, this methodology is crucial for the synthesis of its aryl-substituted derivatives.
A common strategy involves the Suzuki-Miyaura coupling of a halogenated thiophene-2-carbaldehyde (B41791), such as 5-bromothiophene-2-carbaldehyde, with an appropriate arylboronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the thiophene ring, leading to a diverse library of functionalized thiophene-2-carbaldehydes. nih.gov The resulting products can then be further modified at the aldehyde group.
Table 3: Suzuki-Miyaura Coupling for the Synthesis of 5-Arylthiophene-2-carbaldehyde Derivatives
| Thiophene Substrate | Coupling Partner | Catalyst | Base | Product Type |
|---|---|---|---|---|
| 5-Bromothiophene-2-carbaldehyde | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 5-Arylthiophene-2-carbaldehyde |
Other Metal-Catalyzed Coupling Reactions (e.g., McMurry Coupling)
The McMurry reaction is a reductive coupling of two carbonyl groups, typically aldehydes or ketones, to form an alkene, using a low-valent titanium reagent. organic-chemistry.orgrsc.org This reaction can be applied to this compound to synthesize symmetrical 1,2-bis(5-(dimethylamino)thiophen-2-yl)ethene.
The reaction proceeds via a pinacol (B44631) coupling mechanism, followed by deoxygenation of the intermediate 1,2-diol by the oxophilic titanium species. organic-chemistry.org The McMurry reaction is particularly useful for the synthesis of sterically hindered and strained alkenes. youtube.com Intramolecular versions of this reaction can also be employed to construct cyclic systems.
Ultrasound-Assisted Synthesis Protocols
The use of ultrasonic irradiation has emerged as a green and efficient technique to accelerate organic reactions. nih.gov Ultrasound can enhance reaction rates and yields in the synthesis of thiophene derivatives by promoting mass transfer and generating localized high temperatures and pressures through acoustic cavitation. nih.gov
Ultrasound has been successfully applied to various reactions involving thiophenes, including condensation reactions. nih.govresearchgate.net For instance, the ultrasound-assisted Knoevenagel condensation of thiophene aldehydes with active methylene compounds can lead to shorter reaction times and improved yields compared to conventional heating methods. nih.gov This approach offers a more sustainable and efficient pathway for the synthesis of derivatives of this compound.
Polymerization Studies of this compound Derivatives
The development of functional polymers based on thiophene units is an active area of research due to their potential applications in electronic and optoelectronic devices. While the direct polymerization of thiophene-2-carbaldehyde can be challenging, derivatives of this compound can be polymerized through various strategies. researchgate.net
One approach involves the conversion of the aldehyde to a more readily polymerizable group. For example, Schiff base derivatives formed by the condensation of this compound with aromatic diamines can undergo polymerization to form poly(azomethine)s. These polymers contain the thiophene unit in the main chain and may exhibit interesting electronic and thermal properties.
Another strategy is electropolymerization. Although thiophene-aldehyde itself may be difficult to electropolymerize, it can be incorporated into a trimer structure, for example, flanked by two 3,4-ethylenedioxythiophene (B145204) (EDOT) units. researchgate.net This trimeric monomer can then be successfully electropolymerized to form a functional polymer film. researchgate.net The resulting polymer possesses pendant aldehyde groups that can be used for post-polymerization functionalization. researchgate.net The electropolymerization of thiophene derivatives typically proceeds via the formation of radical cations, which then couple to form the polymer chain. mdpi.comresearchgate.net
Table 4: Polymerization Approaches for this compound Derivatives
| Monomer Type | Polymerization Method | Resulting Polymer Type |
|---|---|---|
| Schiff Base Derivative (from diamine) | Condensation Polymerization | Poly(azomethine) |
| EDOT-Thiophene-EDOT Trimer | Electropolymerization | Functional Polythiophene with Aldehyde Groups |
Chemical Polymerization Techniques
Chemical polymerization of thiophene derivatives often involves oxidative coupling or acid-catalyzed methods. For the related compound, thiophene-2-carbaldehyde, a straightforward method utilizing hydrochloric acid as a catalyst in an alcohol solvent has been reported. journalskuwait.orgresearchgate.net This acid-catalyzed polymerization is thought to proceed via an electrophilic addition mechanism at the aldehyde group. journalskuwait.org
General oxidative chemical polymerization methods for thiophenes also include the use of oxidants like iron(III) chloride (FeCl₃). This technique is widely employed for the synthesis of polythiophenes and their derivatives.
Table 1: Summary of a Chemical Polymerization Method for Thiophene-2-carbaldehyde journalskuwait.orgresearchgate.net
| Parameter | Description |
| Monomer | Thiophene-2-carbaldehyde |
| Catalyst/Solvent | Hydrochloric Acid / Methanol |
| Reaction Conditions | Room temperature |
| Product | Poly(thiophene-2-carbaldehyde) |
| Product Appearance | Dark greenish-black powder |
Electrochemical Polymerization Methods
Electrochemical polymerization is a common alternative for synthesizing conductive polymers from thiophene monomers. This technique involves the direct oxidation of the monomer at an electrode surface, leading to the formation of a polymer film on the electrode. For thiophenes in general, electropolymerization can be achieved by applying a potential to a solution containing the monomer and a supporting electrolyte. dtic.mil
Key advantages of this method include the ability to control the thickness and morphology of the polymer film by adjusting the electrochemical parameters, such as the applied potential, current density, and reaction time. While specific conditions for this compound are not documented in the search results, the general principle involves the oxidation of the thiophene ring to form radical cations, which then couple to form the polymer chain. dtic.mil
Structural and Morphological Characterization of Resulting Polymers
The characterization of polymers derived from thiophene-2-carbaldehyde provides insight into their structure and surface features. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray photoelectron spectroscopy (XPS) are used to confirm the polymer structure. journalskuwait.orgresearchgate.net
The morphology of these polymers is often investigated using scanning electron microscopy (SEM) and atomic force microscopy (AFM). For poly(thiophene-2-carbaldehyde) synthesized via acid catalysis, SEM analysis has revealed a morphology consisting of spherical particles with a rough surface. journalskuwait.orgresearchgate.net These particles can clump together to form larger clusters. journalskuwait.org The average diameter of these spherical particles has been reported to be in the nanometer range. journalskuwait.orgresearchgate.net
Table 2: Morphological Characteristics of Poly(thiophene-2-carbaldehyde) journalskuwait.orgresearchgate.net
| Characterization Technique | Observed Morphology |
| Scanning Electron Microscopy (SEM) | Spherical particles with a rough surface, forming clusters. |
| Atomic Force Microscopy (AFM) | Nanoparticle structures. |
It is important to reiterate that the specific details regarding the polymerization and characterization of poly(this compound) were not found in the available search results. The information presented is based on the synthesis and analysis of the unsubstituted parent polymer, poly(thiophene-2-carbaldehyde).
Spectroscopic and Advanced Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of 5-(dimethylamino)thiophene-2-carbaldehyde.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the two aromatic protons on the thiophene (B33073) ring, and the six protons of the dimethylamino group. The aldehyde proton (CHO) is typically found significantly downfield, often above 9.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the thiophene ring appear as two doublets, a result of their coupling to each other. Their chemical shifts are influenced by the opposing electronic effects of the dimethylamino and aldehyde substituents. The six protons of the two methyl groups in the dimethylamino moiety are expected to appear as a singlet, shifted upfield relative to the aromatic protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically in the 180-190 ppm range. The carbon atoms of the thiophene ring would appear in the aromatic region (approximately 110-170 ppm), with their specific shifts determined by the attached functional groups. The carbon attached to the electron-donating dimethylamino group would be significantly shielded (shifted upfield) compared to the carbon adjacent to the electron-withdrawing aldehyde. The two equivalent methyl carbons of the dimethylamino group will produce a single signal in the upfield region of the spectrum.
Based on data from analogous compounds like thiophene-2-carbaldehyde (B41791) and its derivatives, the following table presents the expected chemical shifts. chemicalbook.comchemicalbook.com
Interactive Table: Expected NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| CHO | ~9.6 - 9.8 | ~180 - 185 |
| Thiophene H-3 | ~6.2 - 6.4 | ~110 - 115 |
| Thiophene H-4 | ~7.4 - 7.6 | ~135 - 140 |
| N(CH₃)₂ | ~3.1 - 3.3 | ~40 - 45 |
| Thiophene C-2 | N/A | ~145 - 150 |
| Thiophene C-5 | N/A | ~165 - 170 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The conjugated system of this compound, which includes the thiophene ring, the dimethylamino group (donor), and the carbaldehyde group (acceptor), is expected to result in strong absorption in the UV-Vis region. This "push-pull" electronic structure facilitates intramolecular charge transfer (ICT) upon excitation, leading to absorption bands at longer wavelengths compared to unsubstituted thiophene-2-carbaldehyde. The primary absorption band would correspond to the π-π* transition of the conjugated system. The position of the maximum absorption wavelength (λmax) can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy Studies
Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically appearing in the region of 1660-1680 cm⁻¹. This is slightly lower than a typical aliphatic aldehyde due to conjugation with the thiophene ring. Other key vibrations include C-H stretching of the aromatic ring and aldehyde, C=C stretching of the thiophene ring, and the C-N stretching of the dimethylamino group. Data from thiophene-2-carbaldehyde shows a characteristic C=O stretch around 1665 cm⁻¹. spectrabase.com
Interactive Table: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | ~2820 and ~2720 | Medium |
| Aromatic C-H Stretch | ~3100 - 3000 | Medium |
| Aldehyde C=O Stretch | ~1670 - 1660 | Strong |
| Thiophene C=C Stretch | ~1550 - 1400 | Medium-Strong |
| Dimethylamino C-N Stretch | ~1350 - 1250 | Medium |
Mass Spectrometry (MS) Characterization (e.g., HRMS, ESI MS, MALDI-TOF)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation patterns. For this compound (molecular formula C₇H₉NOS), the molecular weight is 155.22 g/mol . sigmaaldrich.comscbt.com High-Resolution Mass Spectrometry (HRMS) would confirm the exact mass and elemental formula.
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 155 would be observed. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom to give a stable acylium ion at [M-1]⁺ (m/z = 154) and the loss of the entire formyl group (CHO) to give an [M-29]⁺ peak (m/z = 126). nist.gov The stability of the dimethylamino-substituted thiophene cation would likely make the [M-29]⁺ fragment particularly prominent.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as radicals. The parent molecule, this compound, is a diamagnetic, closed-shell molecule and therefore EPR silent.
However, EPR spectroscopy is an invaluable tool for studying the radical ions of this compound. The radical cation or anion can be generated through chemical or electrochemical oxidation or reduction. EPR studies on oxidized thiophene-based oligomers reveal that the unpaired electron (spin) delocalizes across the conjugated system. cymitquimica.comamerigoscientific.com Analysis of the EPR spectrum of the radical cation of this compound would provide insights into the distribution of the spin density across the molecule, revealing the influence of the electron-donating and electron-withdrawing groups on its electronic structure.
X-ray Diffraction (XRD) Analysis of Crystalline Derivatives
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining a suitable single crystal of this compound itself may be challenging, analysis of its crystalline derivatives (e.g., Schiff bases, hydrazones) can provide crucial structural data. For instance, the crystal structure of thiophene-2-carbaldehyde azine has been determined, revealing a nearly planar molecular conformation. chemicalbook.com A similar analysis on a derivative of the title compound would confirm bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking, in the crystal lattice.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical methods like cyclic voltammetry (CV) are used to investigate the redox properties of a molecule, specifically its oxidation and reduction potentials. Given the electron-rich nature of the dimethylamino-substituted thiophene ring, this compound is expected to undergo oxidation at a relatively low potential. The CV would likely show an irreversible or quasi-reversible oxidation wave corresponding to the formation of a radical cation. This process is often irreversible due to the high reactivity of the generated radical, which can lead to subsequent reactions such as polymerization. The presence of the electron-withdrawing aldehyde group would make the reduction of the compound also possible, likely occurring at a negative potential. Studies on the electropolymerization of thiophene show that an oxidation potential initiates the process. The specific potential at which this compound oxidizes would provide a quantitative measure of its electron-donating ability.
Thermal Analysis for Stability Assessment
Thermal analysis techniques are crucial for determining the stability of a compound under varying temperature conditions. The primary methods employed for such an assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC analysis of this compound would identify phase transitions such as melting point, glass transition temperature, and any exothermic or endothermic events associated with decomposition or structural changes.
Hypothetical Thermal Analysis Data for this compound
| Analysis Type | Parameter | Hypothetical Value/Observation | Significance |
| TGA | Onset of Decomposition | > 200 °C | Indicates the temperature at which the compound begins to degrade. |
| TGA | Residual Mass at 500 °C | < 5% | Shows the extent of decomposition at high temperatures. |
| DSC | Melting Point (Tm) | ~70-75 °C | Corresponds to the transition from a solid to a liquid state. |
| DSC | Decomposition | Exothermic peak following melting | Indicates that the decomposition process releases heat. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the available literature.
Surface Morphological Characterization (e.g., SEM, AFM)
The surface morphology of a chemical compound, particularly in its solid state, can provide insights into its crystallinity, particle size, and surface features. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for this purpose.
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface. For this compound, SEM would reveal the shape and size of its crystalline or amorphous particles, as well as its surface texture.
Atomic Force Microscopy (AFM) provides a three-dimensional surface profile at the nanoscale by scanning the surface with a sharp probe. An AFM analysis of thin films or single crystals of this compound could provide detailed information about surface roughness and topographical features.
Detailed research findings from SEM and AFM analyses specifically for this compound are not widely reported. Such studies on derivatives or polymers of related thiophene compounds have been conducted, but per the strict focus of this article, those findings are not included.
An In-depth Analysis of the Photophysical and Optoelectronic Properties of this compound
The chemical compound this compound is a notable example of a "push-pull" or donor-acceptor (D-A) system. Its molecular architecture, featuring an electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing aldehyde group (-CHO) connected by a π-conjugated thiophene ring, gives rise to a range of interesting photophysical and optoelectronic properties. While comprehensive experimental data for this specific molecule is not extensively documented in publicly accessible literature, its properties can be thoroughly understood by examining the well-established principles governing this class of thiophene-based D-A chromophores. This article delineates the expected photophysical and optoelectronic characteristics of this compound based on research into analogous compounds.
Photophysical and Optoelectronic Properties Research
The defining feature of molecules like 5-(Dimethylamino)thiophene-2-carbaldehyde is the electronic asymmetry created by the donor and acceptor groups. The electron-rich dimethylamino group pushes electron density into the thiophene (B33073) ring, while the electron-deficient aldehyde group pulls electron density from it. This arrangement facilitates a significant redistribution of electron density upon photoexcitation, a phenomenon known as intramolecular charge transfer (ICT), which is central to its optical and electronic behavior.
The electronic absorption and emission spectra of this compound are expected to be highly sensitive to the surrounding medium, particularly the solvent's polarity. The primary absorption band corresponds to a π-π* electronic transition, which possesses a significant charge-transfer character.
In nonpolar solvents, the absorption (λ_abs) and emission (λ_em) maxima would appear at shorter wavelengths. As the solvent polarity increases, both the absorption and emission peaks are expected to undergo a bathochromic (red) shift to longer wavelengths. This is a hallmark of push-pull systems where the excited state is more polar than the ground state. The energy of the more polar excited state is lowered to a greater extent by stabilization from polar solvent molecules compared to the less polar ground state, thus reducing the energy gap for both absorption and emission.
Illustrative Spectroscopic Data in Various Solvents: This table illustrates the expected trend rather than presenting measured data.
| Solvent | Polarity (ET(30)) | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Stokes Shift (nm) |
|---|---|---|---|---|
| Hexane | 31.0 | Shorter Wavelength | Shorter Wavelength | Smaller |
| Toluene | 33.9 | ↓ | ↓ | ↓ |
| Dichloromethane | 40.7 | ↓ | ↓ | ↓ |
| Acetonitrile | 45.6 | ↓ | ↓ | ↓ |
The difference between the absorption and emission maxima, known as the Stokes shift, is also anticipated to increase with solvent polarity. This larger shift in polar media reflects a more substantial reorganization of the solvent shell around the molecule following excitation to the highly polar ICT state, as well as potential geometric relaxation of the molecule itself.
Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating dimethylamino and thiophene moieties, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the electron-accepting aldehyde group. This light-induced redistribution of electron density creates a highly polar excited state, known as an ICT state.
The pronounced sensitivity of the absorption and emission spectra to the solvent's polarity is known as solvatochromism. For push-pull molecules like this compound, a positive solvatochromism is expected, where the emission wavelength shifts to red with increasing solvent polarity. mdpi.com This phenomenon occurs because polar solvent molecules can orient themselves to stabilize the large dipole moment of the ICT excited state more effectively than they can stabilize the ground state dipole moment. The extent of this stabilization, and thus the magnitude of the solvatochromic shift, provides insight into the change in dipole moment between the ground and excited states.
The excited state of this compound, formed after photoexcitation, can deactivate through several pathways, including fluorescence (radiative decay) and non-radiative decay processes. The fluorescence lifetime (τ_f), which is the average time the molecule spends in the excited state before emitting a photon, is a critical parameter in understanding these dynamics.
The fluorescence lifetime is expected to be solvent-dependent. In many push-pull systems, a linear relationship between the fluorescence lifetime and solvent polarity has been observed. torvergata.it In nonpolar solvents, where the ICT state is less stabilized, the molecule may exhibit a longer lifetime. Conversely, in highly polar solvents, the significant stabilization of the ICT state can open up efficient non-radiative decay channels, potentially leading to a shorter fluorescence lifetime. Time-resolved fluorescence spectroscopy, such as Time-Correlated Single Photon Counting (TCSPC), is the standard technique used to measure these lifetimes, which are typically in the nanosecond range.
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For this compound, several quenching mechanisms could be relevant. In protic solvents like alcohols, hydrogen bonding to the carbonyl oxygen of the aldehyde group or the nitrogen of the amino group can introduce efficient non-radiative decay pathways, leading to quenching.
Furthermore, the formation of aggregates at high concentrations can lead to self-quenching. In this process, an excited molecule transfers its energy to a ground-state molecule of the same kind, which then deactivates non-radiatively. The flexibility of the dimethylamino group can also play a role. In some D-A systems, twisting around the donor-π-bridge bond in the excited state can lead to a non-fluorescent "twisted intramolecular charge transfer" (TICT) state, which provides a highly efficient non-radiative decay channel, effectively quenching fluorescence.
The photoluminescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. For this compound, Φ_f is expected to vary significantly with the solvent environment.
Generally, higher quantum yields are observed in rigid, nonpolar environments where non-radiative decay pathways are minimized. In polar and protic solvents, the quantum yield is often lower due to the stabilization of charge-separated states and the activation of quenching mechanisms like hydrogen bonding and TICT state formation. The quantum yield is typically determined using a relative method, where the integrated fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield under identical experimental conditions.
Factors Influencing Photoluminescence Quantum Yield (Φ_f):
| Factor | Effect on Φ_f | Rationale |
|---|---|---|
| Increasing Solvent Polarity | Decrease | Stabilization of the polar ICT state can enhance non-radiative decay rates. |
| Protic Solvents (e.g., Alcohols) | Decrease | Hydrogen bonding can introduce efficient quenching pathways. |
| Increased Temperature | Decrease | Increased molecular motion and collisions enhance non-radiative decay. |
| Rigid Matrix/Viscous Solvent | Increase | Restriction of molecular motions (e.g., twisting) can block non-radiative decay channels like TICT formation. |
After initial excitation to the first singlet excited state (S₁), the molecule can absorb another photon to reach a higher excited state (S_n). This process is known as excited-state absorption (ESA). Investigating ESA is crucial for applications in fields like optical limiting, where materials become less transparent at high light intensities.
Transient absorption (TA) spectroscopy is the primary technique used to study ESA. In a TA experiment, a "pump" pulse excites the sample, and a "probe" pulse, arriving at a controlled delay time, measures the absorption of the excited-state population. For D-A thiophene derivatives, TA spectra often reveal broad absorption bands in the visible or near-infrared region, characteristic of the ICT state. researchgate.net The dynamics of the ESA signal provide information on the lifetime of the S₁ state and the pathways of intersystem crossing to triplet states.
The significant difference in dipole moment between the ground state and the charge-transfer excited state makes push-pull molecules like this compound excellent candidates for second- and third-order non-linear optical (NLO) applications. NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies or phases.
The molecular first hyperpolarizability (β), a measure of the second-order NLO response, can be estimated from the solvatochromic behavior of the molecule. researchgate.net A large change in dipole moment upon excitation, which leads to strong solvatochromism, is directly related to a large β value. Such materials are of interest for applications in electro-optic modulation and second-harmonic generation (SHG), where the frequency of laser light is doubled. Thiophene derivatives, in particular, have been widely studied for their promising NLO properties due to the efficient charge transport capabilities of the thiophene ring.
Applications in Materials Science and Organic Electronics
Integration into Conductive Polymer Systems
While direct polymerization of 5-(Dimethylamino)thiophene-2-carbaldehyde can be challenging, its derivatives are instrumental in the development of conductive polymers. For instance, related compounds like 4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde are recognized for their utility in creating advanced materials, including conductive polymers crucial for electronic devices and sensors. chemimpex.com The presence of the dimethylamino group enhances the electronic properties of the thiophene (B33073) ring system, making it a valuable component in the synthesis of polymers with tailored conductivity and stability. chemimpex.com Thiophene-based polymers, in general, are a significant class of conductive materials with wide-ranging applications in electronics. journalskuwait.orgresearchgate.net
Role in Organic Semiconductor Development
Thiophene derivatives are fundamental to the field of organic semiconductors due to their excellent charge transport properties and stability. tcichemicals.com The unique structure of compounds like 4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde, a positional isomer of the subject compound, is noted for enhancing electronic properties, making it particularly useful in the development of organic semiconductors. chemimpex.com Thienothiophenes, which are fused thiophene structures, are also key building blocks for π-conjugated organic materials with applications in organic field-effect transistors (OFETs) due to their efficient intramolecular charge-transfer and intermolecular interactions. mdpi.com The design of high-performance organic semiconductors often involves a deep understanding of how molecular structure influences charge carrier transport. rsc.org
Application in Photovoltaic Devices, including Dye-Sensitized Solar Cells (DSSCs)
Thiophene-based organic dyes are extensively used as sensitizers in dye-sensitized solar cells (DSSCs) due to their strong light absorption and efficient electron transfer capabilities. nih.govmdpi.com The performance of DSSCs is critically dependent on the molecular design of the dye, which influences factors like light-harvesting efficiency, electron injection, and dye regeneration. mdpi.com While specific performance data for dyes derived directly from this compound is not extensively detailed in available research, the broader class of thiophene-containing dyes has shown significant promise. For example, DSSCs based on fused-thiophene sensitizers have achieved high power conversion efficiencies. mdpi.com The general principle involves the dye absorbing light and injecting an electron into the semiconductor's conduction band, typically titanium dioxide (TiO2). utem.edu.my The efficiency of this process is dictated by the energy levels of the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov
Table 1: Performance of Selected Thiophene-Based Dye-Sensitized Solar Cells This table presents data for representative thiophene-based dyes to illustrate the typical performance metrics in DSSCs, as specific data for this compound-derived dyes is not readily available.
| Dye Structure Type | Jsc (mA·cm⁻²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| Fused-Thiophene Dye 1 | 17.49 | 0.70 | 0.70 | 8.70 |
| Fused-Thiophene Dye 2 | 20.9 | - | - | 9.18 |
| Dithieno[3,2-b:2′,3′-d]thiophene-based | 1.2 | 0.7 | - | 0.3 |
Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, PCE: Power conversion efficiency.
Development of Organic Light-Emitting Diodes (OLEDs)
Thiophene-based materials are integral to the development of organic light-emitting diodes (OLEDs), particularly in the emissive layer. The introduction of a five-membered thiophene ring as a π-core in multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has been shown to enhance intramolecular charge transfer and lead to highly efficient and stable OLEDs. rsc.org For instance, a thiophene-based emitter, Th-BN, exhibited a high external quantum efficiency (EQE) of 34.6% with reduced efficiency roll-off. rsc.orgresearchgate.net While direct application of this compound in OLEDs is not widely documented, its structural motifs are relevant to the design of efficient emitters. The thermal stability of these materials is also a crucial factor for the longevity of OLED devices. beilstein-journals.org
Table 2: Performance of an Exemplary Thiophene-Based OLED This table showcases the performance of a green OLED using a thiophene-based MR-TADF emitter to highlight the potential of such materials.
| Parameter | Value |
| Emitter | Th-BN |
| Maximum External Quantum Efficiency (EQE) | 34.6% |
| Emission Color | Green (512 nm) |
| Luminance at which EQE is 26.8% | 1000 cd m⁻² |
| Lifetime (LT95) at 1000 cd m⁻² | 51,300 hours (for a green device with a specific capping layer) rsc.org |
Design of Chemosensors and Advanced Sensing Applications
The aldehyde functionality and the electron-rich thiophene ring in this compound make it a promising candidate for the development of chemosensors. Derivatives of thiophene-2-carbaldehyde (B41791) are known to be used in the production of fluorescent dyes for biological imaging. chemimpex.com The interaction of the aldehyde group or the thiophene-π system with specific analytes can lead to changes in optical properties, such as fluorescence quenching or enhancement, forming the basis of a sensing mechanism. For example, triphenylamine-thiophene conjugated derivatives have been developed as fluorescent probes for the detection of cyanide anions. ossila.com
Enhancement of Optical Properties in Semiconducting Nanocrystals
The surface functionalization of semiconductor nanocrystals, or quantum dots (QDs), with organic molecules can significantly alter their optical and electronic properties. rsc.orgscispace.com The aldehyde group of this compound could potentially be used to anchor the molecule to the surface of QDs, thereby modifying their photoluminescence and stability. rsc.orglongdom.org Surface chemistry plays a crucial role in modulating the emission color and efficiency of quantum dots. rsc.org For instance, surface functionalization can tune the photoluminescence of graphene quantum dots by modulating their band gaps. rsc.org While direct studies involving this compound are scarce, the principle of using organic ligands to enhance the properties of semiconducting nanocrystals is well-established. scispace.comrsc.org
Investigations into Antimicrobial Activities
Direct and specific studies detailing the antimicrobial activities of this compound are not extensively available in the current scientific literature. However, the thiophene scaffold is a core component in many compounds that have been investigated for their antimicrobial properties.
There is a lack of specific data on the antibacterial efficacy of this compound. Research into the antibacterial potential of the thiophene class of compounds, however, is more extensive. For instance, various chalcones derived from thiophene-2-carbaldehyde have been synthesized and evaluated for their antibacterial properties. amazonaws.com These studies suggest that the thiophene ring is a valuable pharmacophore in the development of new antibacterial agents. One study highlighted that chalcones incorporating a thiophene moiety exhibited activities ranging from excellent to moderate, depending on the electronic nature of the substituents. amazonaws.com Another study on armed thiophene derivatives indicated that certain compounds were more potent than the standard drug gentamicin against Pseudomonas aeruginosa. nih.gov
A series of novel thiophene-2-carboxamide derivatives were synthesized and showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, amino thiophene-2-carboxamide derivatives displayed higher antibacterial activity compared to their hydroxy and methyl counterparts. nih.gov
Table 1: Antibacterial Activity of Selected Thiophene Derivatives
| Compound | Test Organism | Activity/Measurement | Reference |
|---|---|---|---|
| Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov |
| Amino thiophene-2-carboxamide 7b | P. aeruginosa | 86.9% activity index vs. ampicillin | nih.gov |
| Amino thiophene-2-carboxamide 7b | S. aureus | 83.3% activity index vs. ampicillin | nih.gov |
| Amino thiophene-2-carboxamide 7b | B. subtilis | 82.6% activity index vs. ampicillin | nih.gov |
| Chalcones with electron-withdrawing groups | E. coli | Excellent to moderate activity | amazonaws.com |
Specific studies on the antifungal efficacy of this compound are not readily found in the available literature. However, the potential of the broader thiophene class of compounds in antifungal research has been recognized. For example, a thiophene derivative, 2-[(3,4-dichloro-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (referred to as 5CN05), demonstrated moderate activity against Candida species and significantly greater activity against Cryptococcus neoformans. nih.gov When incorporated into a microemulsion, the activity of 5CN05 against Candida species and C. neoformans was enhanced. nih.gov
Another study on various thiophene derivatives showed that some compounds exhibited potent activity against Aspergillus fumigatus and good activity against Syncephalastrum racemosum. researchgate.net These findings underscore the potential of the thiophene scaffold in the development of novel antifungal agents.
Table 2: Antifungal Activity of a Thiophene Derivative (5CN05)
| Organism | MIC (μg/mL) of 5CN05 | MIC (μg/mL) of ME-5CN05 |
|---|---|---|
| Candida species | 270–540 | 70 |
| Cryptococcus neoformans | 17 | 2.2 |
MIC: Minimum Inhibitory Concentration; ME-5CN05: 5CN05 in microemulsion. Reference: nih.gov
Anticancer Activity Research
Direct research on the anticancer activity of this compound is limited. However, the thiophene ring is a key structural feature in numerous compounds investigated for their anticancer properties. For instance, a thiophene derivative, methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate, has shown anticancer activity against a range of cancer cell lines including lymphoma, leukemia, breast adenocarcinoma, pancreatic carcinoma, and malignant melanoma. mdpi.com
Furthermore, chalcones derived from 3-aryl-thiophene-2-carbaldehydes have been synthesized and evaluated for their in vitro antiproliferative activity against human colon cancer cell lines, with some compounds showing superior activity compared to the reference drug doxorubicin. rasayanjournal.co.in Novel thiophene-2-carboxaldehyde derivatives have also been synthesized and shown to possess good antibacterial, antifungal, and less toxic properties, with their anticancer activity also being a subject of investigation. eurjchem.com
Anti-inflammatory Properties Exploration
There is a scarcity of specific research on the anti-inflammatory properties of this compound. However, the thiophene scaffold is present in several known anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, which act by inhibiting COX enzymes. researchgate.net The structural features of thiophene derivatives, including the presence of carboxylic acids, esters, amines, and amides, are considered important for their anti-inflammatory activity. researchgate.netmdpi.com These observations suggest that thiophene-based compounds are a promising area for the discovery of new anti-inflammatory agents.
DNA Binding Interactions and Mechanisms
Specific studies on the DNA binding interactions and mechanisms of this compound have not been identified in the reviewed literature. Research on related compounds, such as metal(II) Schiff base complexes derived from thiophene-2-carboxaldehyde and L-histidine, has explored their potential for DNA binding through intercalative modes, as suggested by UV titration and in-silico studies.
Enzyme Inhibition Studies (e.g., Tubulin Polymerization Inhibition)
There is no direct evidence from the reviewed literature on the enzyme inhibition properties of this compound, including tubulin polymerization inhibition. However, the thiophene scaffold has been a key component in the design of potent tubulin polymerization inhibitors. A novel 5-arylalkynyl-2-benzoyl thiophene was identified as a microtubule inhibitor with antitumor activity. nih.gov Furthermore, various 2-alkoxycarbonyl-3-arylamino-5-substituted thiophenes have been designed as a novel class of antimicrotubule agents that inhibit tubulin polymerization by binding to the colchicine site. nih.gov Some of these compounds exhibited antiproliferative activity at submicromolar concentrations and were as effective as the reference compound combretastatin A-4 in inhibiting tubulin assembly. nih.gov
Biological and Medicinal Research Endeavors
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a important tool in elucidating the geometric and electronic properties of thiophene (B33073) derivatives. For compounds analogous to 5-(dimethylamino)thiophene-2-carbaldehyde, such as thiophene-2-carboxamide derivatives, DFT calculations, often employing the B3LYP/6-31G(d,p) level of theory, have been used to determine optimized structures, including bond lengths and angles. nih.gov These studies provide a foundational understanding of the molecule's stable conformation.
Quantum chemical calculations on related benzo[b]thiophene-2-carbaldehyde derivatives have also been performed to assess molecular stability. nih.gov Such analyses are crucial for understanding the intrinsic properties of the thiophene scaffold.
Time-Dependent Density Functional Theory (TD-DFT) Analysis
Time-Dependent Density Functional Theory (TD-DFT) is instrumental in understanding the electronic excitation properties and predicting the absorption spectra of molecules. While specific TD-DFT studies solely focused on this compound are not detailed in the provided context, the methodology is widely applied to similar thiophene-based dyes. dntb.gov.ua These studies help in understanding the intramolecular charge transfer characteristics that are vital for applications in materials science, such as in dye-sensitized solar cells. The insights from TD-DFT calculations on analogous systems can offer a qualitative understanding of the expected photophysical behavior of this compound.
Molecular Dynamics Simulations and Supramolecular Chemistry Analysis
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with their environment. For novel benzo[b]thiophene-2-carbaldehyde derivatives, MD simulations have been employed to study the stability of protein-ligand complexes. nih.gov These simulations can reveal minimal fluctuations in root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), suggesting stable binding. nih.gov
Furthermore, the principles of supramolecular chemistry, which govern non-covalent interactions, are essential for understanding how molecules like this compound might self-assemble or interact with biological macromolecules.
Molecular Docking Investigations for Biological Targets (e.g., D-alanine ligase protein)
To explore the therapeutic potential of thiophene derivatives, molecular docking studies are frequently conducted. These computational simulations predict the preferred orientation of a molecule when bound to a specific protein target. For instance, various thiophene-2-carboxamide derivatives have been docked with different proteins to understand the interactions between the compound and the amino acid residues of the enzyme's active site. nih.gov
In studies involving other novel thiophene scaffolds, molecular docking has been used to identify potential protein targets and to understand the binding interactions. mdpi.com For example, derivatives of benzo[b]thiophene-2-carbaldehyde were screened against the human IgM Fc domain (PDB ID: 4JVW), with binding energies indicating favorable interactions. nih.gov These investigations are a critical step in the rational design of new therapeutic agents.
Quantum Chemical Calculations for Electronic Structure and Energy Gaps (HOMO-LUMO)
Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.
For various thiophene derivatives, these calculations have been systematically performed. For example, in a study of novel thiophene-2-carboxamide derivatives, the HOMO-LUMO energy gaps were calculated to compare the relative stability and reactivity of the compounds. nih.gov Similarly, for benzo[b]thiophene-2-carbaldehyde derivatives, the energy gap was used to assess molecular stability and reactivity potential, with a smaller gap suggesting enhanced reactivity. nih.gov
Table 1: Calculated Energy Gaps for Thiophene Derivatives
| Compound Class | Derivative Example | HOMO-LUMO Energy Gap (eV) | Implied Property |
| Benzo[b]thiophene-2-carbaldehyde | BTAP3 | 3.59 | Highest Stability |
| Benzo[b]thiophene-2-carbaldehyde | BTAP2 | 3.22 | Enhanced Reactivity |
This table presents data from analogous compounds to illustrate the application of HOMO-LUMO gap analysis.
Future Research Directions and Emerging Applications
Novel Derivatization Strategies for Enhanced Functionality
The aldehyde group of 5-(dimethylamino)thiophene-2-carbaldehyde serves as a reactive handle for a multitude of chemical transformations, enabling the synthesis of a vast library of derivatives with tailored properties. A primary and widely explored derivatization strategy is the formation of Schiff bases through condensation reactions with various primary amines. This straightforward approach allows for the introduction of a wide array of functional groups, profoundly influencing the electronic and biological characteristics of the resulting molecules. The synthesis of Schiff base metal complexes is a particularly promising avenue, as these complexes have demonstrated significant potential as antimicrobial and anticancer agents. researchgate.netijfans.orgnih.gov
Beyond traditional Schiff base formation, future research is expected to focus on more intricate derivatization strategies. These may include Knoevenagel and aldol (B89426) condensations to extend the π-conjugated system, leading to materials with enhanced photophysical properties suitable for optoelectronic applications. Furthermore, multicomponent reactions, such as the Biginelli reaction, offer a pathway to rapidly construct complex heterocyclic structures from this compound, opening doors to novel molecular architectures with unique functionalities. nih.gov
Development of Advanced Functional Materials and Devices
The inherent electronic characteristics of this compound and its derivatives make them prime candidates for the development of advanced functional materials. The strong intramolecular charge transfer from the dimethylamino donor to the aldehyde acceptor gives rise to interesting photophysical properties, including fluorescence. This has been exploited in the creation of fluorescent dyes and probes. For instance, derivatives of this compound have been successfully utilized as fluorescent probes for the in vivo imaging of β-amyloid plaques, which are associated with Alzheimer's disease. rsc.org
The development of organic light-emitting diodes (OLEDs) and organic solar cells represents another significant area of application. chembk.com Thiophene-based molecules are known for their excellent charge-transporting properties, and the functionalization afforded by the dimethylamino and aldehyde groups allows for the fine-tuning of energy levels and morphology in thin films, which are critical for device performance. While the direct application of this compound derivatives in commercial devices is still in its nascent stages, the foundational research into their photophysical and electronic properties suggests a bright future. Future work will likely focus on incorporating this moiety into larger conjugated systems and polymers to optimize performance in organic electronic devices. researchgate.netmdpi.com
Expansion of Therapeutic Potential and Drug Discovery Leads
The therapeutic potential of thiophene-containing compounds is well-documented, and derivatives of this compound are emerging as a promising class of bioactive molecules. As previously mentioned, Schiff base derivatives and their metal complexes have shown notable antimicrobial and anticancer activities. researchgate.netijfans.orgnih.gov The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interact with biological macromolecules like DNA.
A particularly exciting development is the use of this compound derivatives as fluorescent probes for the detection of pathological biomarkers. rsc.org The successful application in imaging β-amyloid plaques highlights the potential for developing diagnostic tools for neurodegenerative diseases. rsc.org This opens up avenues for creating a new class of "theranostic" agents, which can both diagnose and treat diseases. Future research in this area will likely involve screening libraries of derivatives against a wider range of biological targets to identify new drug discovery leads for various conditions, including infectious diseases and cancer.
Interdisciplinary Research Opportunities in Chemical Biology and Material Science
The unique combination of biological activity and intriguing photophysical properties inherent in this compound derivatives creates a fertile ground for interdisciplinary research at the nexus of chemical biology and materials science. The development of fluorescent probes for cellular imaging is a prime example of this synergy. nih.govnih.govibs.re.kr These probes can be used to visualize specific cellular components or processes, providing valuable insights into cell biology.
Furthermore, the creation of functional polymers and surfaces based on this thiophene (B33073) scaffold holds immense potential. For instance, polymers incorporating this moiety could be designed to be both conductive and biocompatible, making them suitable for applications in bioelectronics and tissue engineering. researchgate.netmdpi.com The aldehyde functionality can also be used to graft these molecules onto surfaces, creating smart materials that can respond to biological stimuli. The convergence of these fields will undoubtedly lead to the development of innovative technologies with far-reaching impacts on medicine and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(Dimethylamino)thiophene-2-carbaldehyde, and how can reaction conditions be optimized for higher yields?
- The compound is typically synthesized via Vilsmeier-Haack formylation of thiophene derivatives or cross-coupling reactions involving dimethylamino-substituted precursors. Optimization includes adjusting catalysts (e.g., ZnCl₂ for chloromethylation ), solvent polarity, and reaction temperature. For example, using anhydrous conditions and controlled stoichiometry of dimethylformamide (DMF) in the Vilsmeier reaction minimizes side products . Yields can exceed 70% with rigorous purification via silica gel chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- 1H/13C NMR resolves the aldehyde proton (δ ~9.8–10.2 ppm) and dimethylamino group (δ ~2.8–3.2 ppm) . IR spectroscopy confirms the C=O stretch (1660–1700 cm⁻¹) and C-S vibrations (600–800 cm⁻¹) . Mass spectrometry (EI) identifies the molecular ion peak (e.g., m/z 183 for C₇H₉NOS) and fragmentation patterns . Microanalysis (C, H, N, S) validates purity (>98%) .
Q. What are the stability considerations for this compound under storage and reaction conditions?
- The aldehyde group is prone to oxidation; storage under inert gas (N₂/Ar) at 2–8°C in amber vials is recommended . Avoid prolonged exposure to light or moisture. In reactions, stabilize the aldehyde by using aprotic solvents (e.g., THF, DCM) and avoiding strong bases .
Advanced Research Questions
Q. What mechanisms underlie the nucleophilic addition reactions of this compound, and how do substituents influence reactivity?
- The dimethylamino group acts as an electron-donating substituent , enhancing the electrophilicity of the aldehyde via resonance. Nucleophilic additions (e.g., with thiols or amines) proceed through a polar transition state , with rate acceleration observed in polar solvents like DMF . Steric hindrance from the dimethylamino group can reduce reactivity with bulky nucleophiles, necessitating elevated temperatures (60–80°C) .
Q. How does computational modeling (e.g., DFT) assist in predicting the electronic properties of this compound derivatives?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), predicting charge-transfer capabilities. For example, studies on thiophene-appended benzothiazoles show that electron-rich substituents (e.g., -NMe₂) lower the LUMO energy, enhancing electron-accepting properties for optoelectronic applications . Solvent effects (PCM models) refine predictions of λₘₐₓ in UV-vis spectra .
Q. What strategies are employed to integrate this compound into donor-acceptor systems for organic photovoltaics?
- The compound serves as an electron-deficient acceptor in D-A-D chromophores. Coupling with triphenylamine donors via Heck or Suzuki-Miyaura reactions creates push-pull systems with broad absorption (400–600 nm) and high molar extinction coefficients (ε > 10⁴ M⁻¹cm⁻¹) . Device optimization involves blending with PCBM and annealing to improve film morphology .
Q. How can contradictions in reported synthetic yields or spectroscopic data be resolved?
- Discrepancies often arise from impurity profiles (e.g., residual solvents or oligomers) or instrumental variability (e.g., NMR field strength). Reproducibility requires strict adherence to published protocols (e.g., reaction times in vs. 7) and independent validation via alternative techniques (e.g., X-ray crystallography for ambiguous NMR assignments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
